2-(4-Bromophenyl)indeno[2,1-b]pyran
Description
Properties
CAS No. |
62096-35-9 |
|---|---|
Molecular Formula |
C18H11BrO |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
InChI Key |
MWAUNIBIOZTIJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Bromophenyl vs. Phenyl Derivatives
- 2-Phenylindeno[2,1-b]pyran (): Structure: Lacks the bromine substituent, featuring a simple phenyl group. Properties: The absence of bromine reduces molecular weight (MW = 244.29 g/mol) and alters electronic characteristics. Synthesis: Likely synthesized via similar multicomponent reactions, as seen in for brominated derivatives.
- 6-Phenylindeno[2,1-b]pyran (): Structure: Phenyl group at the 6-position instead of the 2-position. Thermochemical Data: Group additivity values (GAV) for enthalpy of formation indicate that positional isomerism significantly impacts stability. The 6-phenyl derivative exhibits a higher discrepancy between gas and solid-phase thermochemical data, suggesting greater conformational flexibility .
Heterocyclic Core Modifications
- 5-(4-Bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine (): Structure: Pyridine replaces the pyran ring, fused to indeno[1,2-b]. Impact: The nitrogen atom in pyridine introduces basicity and alters electron distribution. The benzylidene group at the 5-position may enhance conjugation, affecting photophysical properties compared to the pyran-based analog .
- Spiro[indeno[2,1-b]quinoxaline-11,4′-pyran] Derivatives (): Structure: Spiro architecture with fused quinoxaline and pyran moieties. Synthesis: Generated via multicomponent reactions (e.g., indenoquinoxalines trapped by malononitriles and α-methylenecarbonyl compounds). These compounds exhibit broader biological activity, such as antimicrobial effects, due to additional heterocyclic diversity .
Thermochemical and Stability Comparisons
- 2,3,4-Trimethyl-indeno[2,1-b]pyran (): Methyl groups at the 2-, 3-, and 4-positions enhance steric bulk, reducing reactivity but improving thermal stability.
- 6-Phenylindeno[2,1-b]pyran (): Exhibits a large discrepancy between gas and solid-phase thermochemical data, attributed to challenges in modeling indeno[2,1-b]pyran ring systems with bulky substituents .
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